molecular formula C11H19Cl3N4O B1301786 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride CAS No. 808764-17-2

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride

Cat. No.: B1301786
CAS No.: 808764-17-2
M. Wt: 329.6 g/mol
InChI Key: OHFKZVYUOFJUSL-UHFFFAOYSA-N
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Description

2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide trihydrochloride is a useful research compound. Its molecular formula is C11H19Cl3N4O and its molecular weight is 329.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine, a heterocyclic moiety, significantly contributes to the rational design of drugs. It is incorporated into various therapeutic agents with diverse pharmacological profiles, including antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory drugs. The versatility of piperazine-based compounds is attributed to the easy modification of their substitution pattern, which markedly influences their medicinal properties. This adaptability underlines the scaffold's broad potential in discovering new pharmacophores for various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown promising anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine as a core building block in drug design is highlighted, with several molecules exhibiting potent anti-TB activity. This review emphasizes the importance of piperazine-based compounds in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Drug Development Insights

Research on piperazine derivatives extends beyond their therapeutic applications to include insights into drug development processes. For instance, studies on the synthesis and pharmacological activities of piracetam, a well-known nootropic drug and a cyclic derivative of γ-aminobutyric acid, shed light on the potential of piperazine-related compounds in enhancing cognitive functions and treating central nervous system disorders. Such insights are crucial for understanding the underlying mechanisms and for the rational design of new therapeutic agents (Dhama et al., 2021).

Properties

IUPAC Name

2-piperazin-1-yl-N-pyridin-3-ylacetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.3ClH/c16-11(9-15-6-4-12-5-7-15)14-10-2-1-3-13-8-10;;;/h1-3,8,12H,4-7,9H2,(H,14,16);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFKZVYUOFJUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CN=CC=C2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001611
Record name 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808764-17-2
Record name 2-(Piperazin-1-yl)-N-(pyridin-3-yl)ethanimidic acid--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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